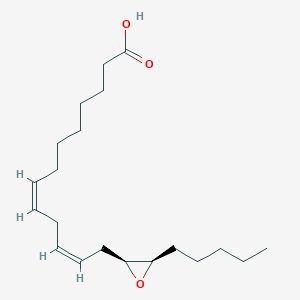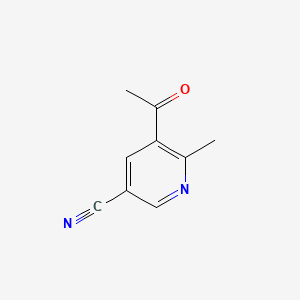
14(15)-EpEDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14(15)-Epoxyeicosadienoic acid, commonly referred to as 14(15)-EpEDE, is an epoxide derivative of eicosadienoic acid. This compound is part of the larger family of epoxyeicosatrienoic acids, which are known for their roles in various biological processes. 14(15)-Epoxyeicosadienoic acid is particularly notable for its involvement in the regulation of vascular tone and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxyeicosadienoic acid typically involves the epoxidation of eicosadienoic acid. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of 14(15)-Epoxyeicosadienoic acid may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of eicosadienoic acid with high specificity and efficiency. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
14(15)-Epoxyeicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
14(15)-Epoxyeicosadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
14(15)-Epoxyeicosadienoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. Additionally, it can inhibit the activity of soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids and subsequent vasodilation and anti-inflammatory effects.
Comparison with Similar Compounds
14(15)-Epoxyeicosadienoic acid can be compared with other epoxyeicosatrienoic acids (EETs) such as:
- 8(9)-Epoxyeicosatrienoic acid
- 11(12)-Epoxyeicosatrienoic acid
- 19(20)-Epoxyeicosatrienoic acid
Uniqueness
14(15)-Epoxyeicosadienoic acid is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to selectively activate PPARs and inhibit sEH distinguishes it from other EETs, making it a compound of significant interest in therapeutic research.
Properties
CAS No. |
351533-80-7 |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10- |
InChI Key |
ZXBWLXDDSYHRTE-QGIBGKBZSA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Synonyms |
(±)14,15-Epoxyeicosadienoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)


